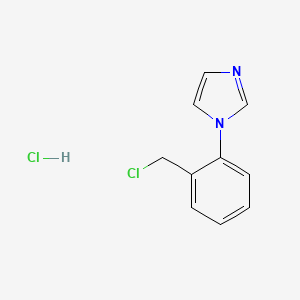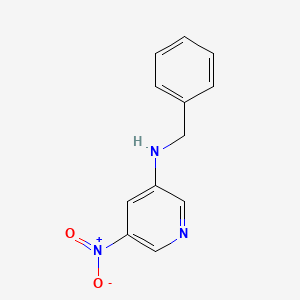
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole is a chemical compound that features a boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole typically involves the reaction of 1H-indazole with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include toluene or dichloromethane
Catalyst: Palladium-based catalysts are frequently used
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thus ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride complexes, and various substituted indazole derivatives.
Scientific Research Applications
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthaldehyde
Uniqueness
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. Compared to similar boron-containing compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H15BN2O2 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole |
InChI |
InChI=1S/C12H15BN2O2/c1-12(2)7-16-13(17-8-12)10-4-3-9-6-14-15-11(9)5-10/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
HQKMAMPORASMRV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)


![1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11874956.png)




![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

